3-Phenylpropionaldoxime
Description
Overview of Oximino Compounds as Intermediates in Organic Synthesis
Oximino compounds, characterized by the R1R2C=NOH functional group, are versatile intermediates in organic synthesis. Their importance stems from the reactivity of the C=N double bond and the hydroxyl group, which allows for a wide range of chemical transformations. Oximes are commonly synthesized from the reaction of an aldehyde or a ketone with hydroxylamine (B1172632).
In synthetic chemistry, α-oximinoketones are recognized as crucial intermediates for the creation of various nitrogen-containing compounds, such as amino acids and nitrosopyrazoles. researchgate.net The conversion of aldoximes to nitriles, in particular, represents a significant synthetic route. This dehydration reaction can be achieved through various methods, including enzymatic processes that are gaining favor due to their high efficiency and environmentally benign conditions. researchgate.net The versatility of the oxime group also allows it to serve as a protecting group for carbonyl compounds. bch.ro Furthermore, recent advancements have demonstrated the use of oximino compounds in multicomponent reactions, such as the synthesis of β-oximino phosphorodithioates through the difunctionalization of alkenes, highlighting the expanding utility of this class of compounds in constructing complex molecules. acs.org
Structural Characteristics and Isomeric Forms of 3-Phenylpropionaldoxime (E/Z Isomerism)
The chemical identity and reactivity of this compound are defined by its molecular structure. A key structural feature of this and other aldoximes is the potential for geometric isomerism around the carbon-nitrogen double bond (C=N).
Structural Features: this compound consists of a phenylpropyl group attached to the carbon of an aldoxime functional group (-CH=NOH). The presence of the C=N double bond results in restricted rotation, similar to the C=C double bond in alkenes. chemistrystudent.com This restricted rotation is the basis for the existence of stereoisomers. chemistrystudent.comexam-corner.com
| Property | Data |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | N-(3-phenylpropylidene)hydroxylamine |
| Synonyms | 3-phenylpropionaldehyde oxime, (E/Z)-3-Phenylpropionaldoxime |
E/Z Isomerism: Geometric isomerism in this compound is described using the E/Z notation, which assigns priority to the groups attached to each atom of the double bond based on atomic number. chemguide.co.ukchiralpedia.com
Z-isomer: The higher priority groups (the hydroxyl group on the nitrogen and the phenylpropyl group on the carbon) are on the same side (from the German zusammen, meaning together) of the C=N double bond. chemistrystudent.com
E-isomer: The higher priority groups are on opposite sides (from the German entgegen, meaning opposite) of the C=N double bond. chemistrystudent.com
These isomers are diastereomers and can have different physical and chemical properties. saskoer.ca This difference in reactivity is particularly evident in enzymatic reactions. For instance, in the enzymatic synthesis of 3-phenylpropionitrile (B121915), the enzyme phenylacetaldoxime dehydratase shows a preference for the Z-isomer of this compound over the E-isomer. tandfonline.com The ability to selectively synthesize specific E or Z isomers is a significant goal in organic synthesis, as the configuration can dictate the outcome and efficiency of subsequent reactions. tsijournals.com
Historical Context and Current Research Trajectories Pertaining to this compound
While the specific discovery of this compound is not prominently documented, its study is embedded within the broader history of oxime chemistry, which has been a cornerstone of organic synthesis for over a century. The contemporary relevance of this compound is primarily driven by its application in modern biocatalysis.
Current research is heavily focused on the use of this compound as a substrate for aldoxime dehydratases (Oxd). nih.gov These enzymes catalyze the direct dehydration of aldoximes to produce the corresponding nitriles. researchgate.net This enzymatic pathway is part of the aldoxime-nitrile metabolic route found in some bacteria and is being harnessed for green chemistry applications. mdpi.com
A significant research trajectory involves the high-yield synthesis of 3-phenylpropionitrile from this compound. tandfonline.com Studies have demonstrated that recombinant E. coli cells expressing aldoxime dehydratase can convert Z-3-phenylpropionaldoxime into 3-phenylpropionitrile with a quantitative yield. researchgate.nettandfonline.com This biocatalytic approach offers a sustainable alternative to traditional chemical methods, which often require harsh conditions or toxic reagents.
| Substrate (Concentration) | Enzyme System | Conversion/Yield | Reference |
| Z-3-Phenylpropionaldoxime (0.75 M) | E. coli expressing Phenylacetaldoxime Dehydratase | 90% isolated yield of 3-Phenylpropionitrile | researchgate.net |
| E/Z-3-Phenylpropionaldoxime (0.1 M) | Recombinant cells in aqueous phase | 100% yield of 3-Phenylpropionitrile | researchgate.net |
| E/Z-3-Phenylpropionaldoxime (0.1 M) | Recombinant cells in butyl acetate/water biphasic system | 70% yield of 3-Phenylpropionitrile | researchgate.net |
This research highlights a clear trajectory towards integrating biocatalysis into the synthesis of valuable chemical commodities. The focus on enzymes like aldoxime dehydratase, which act on substrates such as this compound, underscores a broader trend in chemical manufacturing towards more efficient, selective, and environmentally responsible processes. nih.govenzyme-database.org
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(NE)-N-(3-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8,11H,4,7H2/b10-8+ |
InChI Key |
WSTRHGOVAOUOJW-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/O |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylpropionaldoxime
Direct Oxime Formation from 3-Phenylpropionaldehyde
The most common method for synthesizing 3-Phenylpropionaldoxime is through the direct reaction of 3-Phenylpropionaldehyde with hydroxylamine (B1172632). numberanalytics.com This process, a type of condensation reaction, is widely used for creating oximes from aldehydes or ketones. testbook.combyjus.com
The formation of an oxime from an aldehyde and hydroxylamine is a well-understood nucleophilic addition reaction that is typically acid-catalyzed. testbook.comquora.com The mechanism involves several key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of hydroxylamine attacking the electrophilic carbonyl carbon of 3-Phenylpropionaldehyde. This forms a tetrahedral intermediate. numberanalytics.com
Proton Transfer: A series of proton transfers occurs. The oxygen atom of the original carbonyl group is protonated, making it a better leaving group (water).
Dehydration: The intermediate then eliminates a water molecule, resulting in the formation of a C=N double bond. youtube.com This final step is a dehydration condensation, leading to the stable oxime product, this compound. testbook.com
The efficiency and outcome of oxime formation are highly dependent on the reaction conditions. Key factors that are often optimized include pH, temperature, and reactant stoichiometry.
pH Control: The reaction is catalyzed by acid. testbook.com However, the pH must be carefully controlled. In a highly acidic environment, the hydroxylamine, being a base, would be protonated, which deactivates it as a nucleophile. Conversely, in a basic medium, the carbonyl group is less readily protonated. Therefore, weakly acidic conditions are generally optimal for the reaction to proceed efficiently. youtube.com
Temperature: Increasing the reaction temperature can increase the reaction rate, but it may also lead to the degradation of reactants or products. numberanalytics.com For the spontaneous formation of E/Z-3-phenylpropionaldoxime from 3-phenylpropionaldehyde and hydroxylamine, a common procedure involves stirring the mixture at 0°C initially, followed by stirring at room temperature. tandfonline.com
Stereoselectivity: Aldoximes like this compound can exist as geometric isomers (E and Z, or syn and anti). The reaction conditions can influence the ratio of these isomers in the final product. While specific studies on optimizing the stereoselectivity for this compound are not extensively detailed in the provided results, the formation of an unpurified E/Z mixture is noted as a spontaneous process. jst.go.jpoup.com Further research into chiral catalysts or specific reaction setups could potentially control the stereochemical outcome.
| Parameter | Condition | Expected Outcome |
|---|---|---|
| pH | Weakly Acidic (e.g., pH 4-6) | Optimal rate of reaction |
| Temperature | 0°C to Room Temperature | Controlled reaction, minimizes side products tandfonline.com |
| Catalyst | Acid numberanalytics.com | Speeds up the nucleophilic addition and dehydration steps |
The choice of solvent is a critical parameter that can significantly affect the reaction rate, yield, and the distribution of E/Z isomers. numberanalytics.com Solvents can influence the stability of the transition state and the solubility of the reactants. numberanalytics.commdpi.com
Polar solvents, especially those capable of hydrogen bonding like water or ethanol, are generally effective for oxime formation as they can help stabilize the charged intermediates and transition states involved in the reaction mechanism. nih.gov The dielectric constant of the solvent is a key property; highly polar solvents can better stabilize polar transition states, potentially increasing the reaction rate. mdpi.com
Table 2: Effect of Solvent on a Subsequent Reaction Involving In-Situ Formed this compound
| Solvent System for Oxime Formation | Yield of Subsequent Product (3-Phenylpropionitrile) | Reference |
|---|---|---|
| Aqueous Phase | 100% | jst.go.jp, oup.com |
Optimization of Reaction Conditions for Yield and Stereoselectivity
Novel Approaches to this compound Synthesis
While direct condensation is the standard, research is ongoing into novel and more sustainable synthetic methods. numberanalytics.com
Biocatalytic Synthesis: A significant development is the use of enzymes for nitrile synthesis, where this compound is a key intermediate. researchgate.netnih.gov Enzymes known as aldoxime dehydratases (Oxd) can catalyze the dehydration of aldoximes to nitriles. researchgate.netnih.gov In this context, this compound is often formed in situ from 3-Phenylpropionaldehyde and hydroxylamine and then immediately converted to 3-phenylpropionitrile (B121915) by the enzyme. tandfonline.comjst.go.jpoup.com This chemoenzymatic cascade approach is attractive as it operates under mild conditions and can be highly selective. nih.govnoah.nrw An aldoxime dehydratase from Bacillus sp. strain OxB-1 has been shown to act on E/Z-3-phenylpropionaldoxime. researchgate.net
Flow Chemistry: The field of flow chemistry, where reactions are run in continuous streams through reactors rather than in batches, is being applied to oxime synthesis. numberanalytics.comresearchgate.net This approach offers advantages such as improved safety, better heat and mass transfer, and easier scalability. researchgate.net While a specific flow synthesis for this compound is not detailed in the provided results, the general methodology has been established for other oximes and could be adapted. acs.orgnih.gov For example, continuous flow has been used for the synthesis of other oximes and their subsequent conversion to heterocyclic compounds like isoxazolines. nih.gov
These novel methods represent a move towards greener and more efficient chemical manufacturing processes. numberanalytics.comnih.gov
Chemical Reactivity and Transformation Pathways of 3 Phenylpropionaldoxime
Dehydration Reactions to 3-Phenylpropionitrile (B121915)
The conversion of 3-phenylpropionaldoxime to 3-phenylpropionitrile is a significant transformation, achievable through enzymatic means. This dehydration reaction represents a key step in the synthesis of various nitriles, which are valuable intermediates in the chemical industry for producing polymers, fine chemicals, pharmaceuticals, and fragrances. nih.govnih.govnih.gov
Enzymatic Dehydration Mechanisms
The enzymatic dehydration of aldoximes, including this compound, is catalyzed by a class of enzymes known as aldoxime dehydratases (Oxd). nih.govebi.ac.uk These enzymes facilitate the removal of a water molecule from the aldoxime to form the corresponding nitrile under mild reaction conditions. nih.govresearchgate.net
Aldoxime dehydratases have been identified and isolated from various microbial sources, including bacteria and fungi. nih.govtandfonline.com A notable example is the aldoxime dehydratase from Bacillus sp. strain OxB-1, which was isolated from a soil sample in Japan. oup.comoup.com This bacterial strain was selected for its ability to degrade Z-phenylacetaldoxime. oup.com The enzyme from Bacillus sp. strain OxB-1 (OxdB) has been purified and characterized, and its gene has been cloned and overexpressed in Escherichia coli, facilitating its use in biocatalytic applications. oup.compu-toyama.ac.jptandfonline.com Other sources of aldoxime dehydratases include Rhodococcus sp., Pseudomonas sp., and Fusarium graminearum. tandfonline.comscispace.com The isolation process typically involves screening microorganisms for their ability to grow on aldoximes, followed by purification of the enzyme from the cell-free extracts of the selected strains. oup.comoup.com
Aldoxime dehydratases are unique heme-containing enzymes. ebi.ac.uktandfonline.com The enzyme from Bacillus sp. strain OxB-1 (OxdB) contains a protoheme IX as a prosthetic group, which is essential for its catalytic activity. researchgate.netpu-toyama.ac.jpnih.gov OxdB exhibits optimal activity at a neutral pH (around 7.0) and a temperature of approximately 30°C. pu-toyama.ac.jp The enzyme from Fusarium graminearum shows maximal activity at a more acidic pH of 5.5. tandfonline.com The molecular weight of Oxd enzymes can vary, with some existing as monomers and others as dimers. nih.gov For instance, the Oxd from Fusarium vanettenii is composed of approximately 88% monomer and 12% dimer. nih.gov
The catalytic mechanism of aldoxime dehydratase involves the direct coordination of the substrate to the heme iron. pnas.orgmdpi.com A crucial aspect of this mechanism is the oxidation state of the iron atom in the heme group. nih.gov The enzyme is active only when the heme iron is in the ferrous (Fe²⁺) state. nih.govacs.org In the active ferrous state, the nitrogen atom of the aldoxime substrate coordinates with the heme iron. nih.gov This coordination facilitates the dehydration reaction. In contrast, the ferric (Fe³⁺) form of the enzyme is inactive because the substrate binds to the heme iron through its oxygen atom, which does not lead to catalysis. nih.gov
The proposed mechanism involves the following key steps:
The substrate binds to the ferrous heme iron via its nitrogen atom. acs.org
A histidine residue in the active site (His320 in OxdA) acts as a general acid, protonating the hydroxyl group of the aldoxime to facilitate its departure as a water molecule. pnas.orgacs.org
The same histidine residue then acts as a base to abstract a proton from the carbon atom, leading to the formation of the nitrile product. acs.org Another key residue, Serine 219 (in OxdA), is thought to stabilize the hydroxyl group of the substrate through hydrogen bonding, increasing its basicity and preparing it for catalysis. pnas.org
Aldoxime dehydratases exhibit a broad substrate scope, accepting a range of aliphatic, aromatic, and arylaliphatic aldoximes. nih.gov However, the substrate preference can vary significantly between enzymes from different sources. mdpi.com For example, OxdB from Bacillus sp. strain OxB-1 is active towards arylalkyl- and alkyl-aldoximes but not arylaldoximes like benzaldoxime. tandfonline.comtandfonline.com In contrast, the enzyme from Rhodococcus sp. YH3-3 shows a preference for aryl-aldoximes. tandfonline.comscispace.com The enzyme from Rhodococcus sp. N-771 preferentially acts on aliphatic substrates. pu-toyama.ac.jp
Directed evolution has been employed to alter and improve the substrate specificity and catalytic efficiency of aldoxime dehydratases. noah.nrwmdpi.com For instance, error-prone PCR has been used to generate mutants of OxdRE from Rhodococcus erythropolis to enhance its activity and stability. noah.nrw Similarly, mutants of OxdYH3-3 from Rhodococcus sp. YH3-3 have been developed with significantly improved activity towards 2-furfuryl aldoxime. mdpi.com These engineering efforts aim to create biocatalysts tailored for specific industrial applications, such as the synthesis of biorenewable chemicals. mdpi.com
The primary cofactor for aldoxime dehydratases is the heme b (protoheme IX) group with a divalent iron atom. researchgate.net While generally considered cofactor-independent in terms of external additions for the core lyase activity, the redox state of the heme iron is critical. nih.govresearchgate.net The activity of some Oxd enzymes can be enhanced by the addition of reducing agents like sodium dithionite, Na₂S, 2-mercaptoethanol, or L-cysteine, which help maintain the iron in the active ferrous state. pu-toyama.ac.jpnih.gov The enzyme from Bacillus sp. strain OxB-1 initially was reported to require FMN, although later detailed characterization identified it as a heme-containing enzyme where the ferrous state is key. oup.comoup.comnih.gov
Kinetic studies have revealed that aldoxime dehydratase reactions can be subject to both substrate and product inhibition. rsc.org For example, the dehydration of 2-phenylpropanal (B145474) oxime catalyzed by an immobilized OxdPsp follows a sequential mechanism that includes inhibition by both the substrate and the resulting nitrile product. rsc.org In some cases, high concentrations of the substrate can lead to a decrease in enzyme activity. tandfonline.com Similarly, some Oxd variants have shown a sharp decrease in catalytic activity over time due to product inhibition. acs.org
Interactive Data Tables
Table 1: Substrate Specificity of Various Aldoxime Dehydratases
| Enzyme Source | Preferred Substrate Type | Example Substrates | Inactive Substrates | Reference |
| Bacillus sp. OxB-1 (OxdB) | Arylalkyl- and Alkyl-aldoximes | This compound, Phenylacetaldoxime, n-Valeraldoxime | Benzaldehyde, Pyridine-2-aldoxime, Pyridine-3-aldoxime | tandfonline.comtandfonline.commdpi.com |
| Rhodococcus sp. YH3-3 | Aryl- and Alkyl-aldoximes | E-Pyridine-3-aldoxime, 2-Furaldehyde oxime | Arylalkyl-aldoximes | scispace.commdpi.com |
| Rhodococcus sp. N-771 | Aliphatic-type aldoximes | n-Butyraldoxime, Isobutyraldoxime | Arylaldoximes | pu-toyama.ac.jp |
| Pseudomonas sp. K-9 | Aliphatic aldoximes | Isovaleraldoxime | Indole-3-acetaldoxime | mdpi.com |
| Fusarium graminearum | Arylalkyl- and Alkyl-aldoximes | Z-Phenylacetaldoxime, n-Butyraldoxime | Benzaldehyde, Pyridine-2-aldoxime | tandfonline.com |
Table 2: Kinetic Parameters of OxdF1 and its Variants for 2-Furaldehyde Oxime
| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| OxdF1 Wild-Type | 2.1 | 0.8 | 0.38 | acs.org |
| A147F Mutant | 1.5 | 2.3 | 1.53 | acs.org |
| A147W Mutant | 1.2 | 3.1 | 2.58 | acs.org |
Substrate Specificity and Directed Evolution of Aldoxime Dehydratases
Chemical Dehydration Methods for Aldoximes
The dehydration of aldoximes, including this compound, is a fundamental transformation that yields nitriles. byjus.com This process involves the elimination of a water molecule from the oxime moiety. Various methods have been developed to achieve this, ranging from classical acid or base catalysis to the use of specific activating reagents and metal catalysts. The resulting nitrile from this compound is 3-phenylpropionitrile. nih.govnih.govevitachem.com
Acid-Catalyzed Dehydration Approaches
Acid-catalyzed dehydration is a common method for converting aldoximes to nitriles. The reaction typically proceeds by protonation of the oxime's hydroxyl group, which transforms it into a good leaving group (water). masterorganicchemistry.combyjus.com Subsequent elimination of water and a proton from the adjacent carbon leads to the formation of the nitrile. Strong Brønsted or Lewis acids such as sulfuric acid (H₂SO₄), polyphosphoric acid, and hydrochloric acid are often employed. jk-sci.comwikipedia.org
The mechanism for the acid-catalyzed dehydration of an aldoxime can be considered a type of elimination reaction. libretexts.org For secondary and tertiary alcohols, this process often occurs via an E1 mechanism involving a carbocation intermediate, while primary alcohols may proceed through an E2 mechanism. libretexts.org In the case of aldoximes, the reaction pathway can be influenced by the potential for the Beckmann rearrangement, an acid-catalyzed isomerization of oximes to amides. jk-sci.comwikipedia.orgwikipedia.org However, for aldoximes, this rearrangement can lead to fragmentation or, more commonly, dehydration to the corresponding nitrile. masterorganicchemistry.combyjus.com
Table 1: Common Acid Catalysts for Aldoxime Dehydration
| Catalyst | Description |
|---|---|
| Sulfuric Acid (H₂SO₄) | A strong Brønsted acid widely used for dehydration reactions. wikipedia.orgyoutube.com |
| Polyphosphoric Acid (PPA) | A viscous liquid that serves as both a catalyst and a dehydrating agent. wikipedia.org |
Care must be taken as forcing conditions, such as high temperatures and high acid concentrations, are often required, which may not be suitable for sensitive substrates. jk-sci.com
Base-Mediated Dehydration Strategies
Base-catalyzed dehydration provides an alternative pathway for the conversion of oximes. While less common than acid catalysis for simple aldoximes, certain base-mediated strategies are effective. For instance, treatment of an alcohol with a reagent like phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine (B92270) facilitates dehydration, often via an E2 mechanism. libretexts.orgaakash.ac.in In this process, the hydroxyl group is first converted into a better leaving group (a chlorophosphate ester), which is then eliminated upon abstraction of an adjacent proton by the base. aakash.ac.in Similarly, converting the hydroxyl group to a sulfonate ester (e.g., tosylate) followed by treatment with a strong base also induces E2 elimination.
Recent studies have also explored the use of solid base catalysts, such as cesium-supported silica (B1680970) (Cs/SiO₂), for the gas-phase dehydration of fatty alcohols to olefins, a process that could potentially be adapted for aldoximes. rsc.org
Transition Metal-Catalyzed Dehydration
Transition metal catalysts offer mild and efficient routes for various organic transformations, including dehydration reactions. While direct transition metal-catalyzed dehydration of aldoximes to nitriles is a developing area, related processes provide insight into potential methodologies. For example, palladium, copper, and molybdenum compounds are known to catalyze reactions involving alcohols and oximes. rsc.orgmdpi.comrsc.org
Enzymatic dehydration using aldoxime dehydratases (Oxds), which are often heme-containing enzymes, represents a biocatalytic approach. nih.govresearchgate.net These enzymes can efficiently convert a range of aldoximes, including Z-3-phenylpropionaldoxime, into their corresponding nitriles under mild conditions. nih.govevitachem.com Research has identified several Oxds from various bacterial strains that exhibit activity towards this compound. nih.gov
Table 2: Catalyst Systems for Dehydration and Related Reactions
| Catalyst System | Reaction Type | Substrate Type | Product |
|---|---|---|---|
| Aldoxime Dehydratase (Oxd) | Enzymatic Dehydration | This compound | 3-Phenylpropionitrile |
| Cs/SiO₂ | Base-Catalyzed Dehydration | Fatty Alcohols | Linear Alpha Olefins rsc.org |
| Cu(I) | Cyclization/Dehydration | Propargylic Alcohols | 3-(phenylselanyl)selenophenes mdpi.com |
Dehydration via Activating Reagents (e.g., Anhydrides, Sulfonyl Chlorides, Benzotriazole Derivatives)
A highly effective strategy for aldoxime dehydration involves the in-situ activation of the hydroxyl group with a reagent that converts it into a superior leaving group. masterorganicchemistry.com This approach circumvents the need for harsh acidic conditions. Reagents such as acetic anhydride, thionyl chloride, and various sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) are commonly used. nih.govjk-sci.comwikipedia.org
The reaction proceeds by acylation or sulfonylation of the oxime oxygen, creating an intermediate that readily undergoes elimination to form the nitrile. Cyanuric chloride, in the presence of a co-catalyst like zinc chloride, has also been shown to be an effective system for promoting the Beckmann rearrangement, which in the case of aldoximes, leads to nitriles. wikipedia.org
Oxidative Transformations of the Oximino Moiety
The oximino group of this compound can undergo various oxidative transformations, yielding different products depending on the oxidant and reaction conditions. shirazu.ac.ir
A prominent class of reagents for oxime oxidation are hypervalent iodine(III) compounds, such as (diacetoxyiodo)benzene (B116549) (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB or Koser's Reagent). lucp.netresearchgate.net The oxidation of aldoximes with these reagents can lead to several outcomes:
Nitrile Oxides: These are valuable synthetic intermediates, particularly for cycloaddition reactions. lucp.netresearchgate.net
Carboxylic Acids: A mild method using PhI(OH)OTs has been developed for the direct conversion of aldoximes to carboxylic acids. rsc.org
N-Acetoxy Amides or Hydroxamic Acids: Under specific conditions (e.g., DIB in acetonitrile (B52724) at 60°C), aldoximes can be oxidized to N-acetoxy amides. lucp.netresearchgate.net Using HTIB can yield hydroxamic acids. lucp.net
Parent Aldehyde: Oxidative hydrolysis can regenerate the parent aldehyde. This is particularly useful as simple acid hydrolysis may not proceed in high yield. asianpubs.org Pyridinium (B92312) fluorochromate (PFC) is an effective reagent for this transformation. asianpubs.org
Another approach involves using 30% aqueous hydrogen peroxide with a catalytic amount of 2-nitrobenzeneseleninic acid in an alcohol solvent, which converts aldoximes directly into the corresponding carboxylic acid esters. tandfonline.com
Table 3: Products of Aldoxime Oxidation
| Reagent(s) | Product(s) |
|---|---|
| Hypervalent Iodine(III) Reagents (e.g., DIB, HTIB) | Nitrile Oxides, Carboxylic Acids, N-Acetoxy Amides, Hydroxamic Acids lucp.netresearchgate.netrsc.org |
| Pyridinium Fluorochromate (PFC) | Parent Aldehyde asianpubs.org |
| H₂O₂ / 2-Nitrobenzeneseleninic Acid / Alcohol | Carboxylic Acid Ester tandfonline.com |
Reductive Transformations of the Oximino Moiety
The reduction of the oximino moiety in aldoximes is a key method for the synthesis of primary amines. byjus.comwikipedia.org this compound can be reduced to 3-phenyl-1-propanamine.
A variety of reducing agents and methods are available for this transformation:
Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) on its own is generally not reactive enough to reduce oximes. However, its reactivity is significantly enhanced when used in combination with additives. scispace.com Systems like NaBH₄/ZrCl₄ supported on alumina (B75360) have been shown to rapidly reduce aldoximes to amines under solvent-free conditions. scispace.com Another effective system is NaBH₄ in the presence of nano copper supported on charcoal. shirazu.ac.irresearchgate.net
Catalytic Hydrogenation: Hydrogenation over a metal catalyst is a widely used method. wikipedia.org A homogeneous ruthenium/triphos catalyst system has been developed for the highly selective and rapid hydrogenation of aldoximes to primary amines. rsc.org Heterogeneous palladium-based catalysts have also demonstrated high activity for this transformation, even using H₂ at 1 atmosphere in water. rsc.org
Reaction conditions can be adjusted to favor the formation of primary amines and minimize the production of secondary amine byproducts. wikipedia.org The selective reduction of the oxime group in the presence of other reducible functional groups, such as nitro groups or double bonds, can be achieved with specific catalyst systems. scispace.comresearchgate.netrsc.org
Table 4: Reagents for the Reduction of Aldoximes to Amines
| Reagent/Catalyst System | Conditions | Selectivity Notes |
|---|---|---|
| NaBH₄ / ZrCl₄ / Al₂O₃ | Solvent-free, room temperature | Rapid reaction; also reduces nitro groups scispace.com |
| NaBH₄ / Nano Cu / Charcoal | Reflux in EtOH | High yields; reduces α,β-unsaturated oximes to allylic amines shirazu.ac.irresearchgate.net |
| Ru/triphos | Homogeneous catalysis | High selectivity for primary amines; tolerates double bonds, esters rsc.org |
| K₂PdCl₄ / 4-nitrobenzene-1,2-diamine | Heterogeneous catalysis, H₂ (1 atm), H₂O | Good to excellent yields; catalyst is recyclable rsc.org |
Other Functional Group Interconversions and Derivatization Reactions for Synthetic Applications
The oxime functional group of this compound is a versatile platform for a variety of chemical transformations, allowing for its conversion into other valuable functional groups. These interconversions and derivatizations are crucial in synthetic organic chemistry for creating diverse molecular architectures. Key transformation pathways include dehydration to nitriles, reduction to primary amines, and the Beckmann rearrangement, alongside derivatization reactions that modify the oxime's hydroxyl group for specific applications.
Dehydration to 3-Phenylpropionitrile
One of the most significant functional group interconversions of this compound is its dehydration to form 3-phenylpropionitrile. This reaction involves the elimination of a water molecule from the oxime moiety. While various chemical dehydrating agents can achieve this, enzymatic methods have been developed that offer high yields and specificity under mild conditions.
Research has demonstrated the highly efficient synthesis of 3-phenylpropionitrile from this compound using a specific enzyme. jst.go.jpoup.comtandfonline.com
Enzymatic Method : An enzyme, phenylacetaldoxime dehydratase, originally isolated from Bacillus sp. strain OxB-1, has been successfully used for this transformation. jst.go.jptandfonline.com Recombinant Escherichia coli cells harboring the gene for this enzyme can convert Z-3-phenylpropionaldoxime into 3-phenylpropionitrile in quantitative yield. oup.comtandfonline.comebi.ac.uk In one study, using a 0.75 M concentration of Z-3-phenylpropionaldoxime, a quantitative yield of 3-phenylpropionitrile (98 g/L) was achieved. oup.comebi.ac.uk The process is also effective on unpurified E/Z mixtures of this compound. jst.go.jptandfonline.comebi.ac.uk
Reduction to 3-Phenyl-1-propanamine
The oxime group can be reduced to a primary amine, a fundamental functional group in pharmaceuticals and other bioactive molecules. The reduction of this compound yields 3-phenyl-1-propanamine. This transformation requires potent reducing agents capable of reducing the carbon-nitrogen double bond. pearson.com
Common methods for the reduction of oximes to primary amines include:
Catalytic Hydrogenation : This involves the use of hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). pearson.com
Chemical Reduction : Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for converting oximes to amines. pearson.comvanderbilt.edulibretexts.org Other reagents such as sodium borohydride (NaBH₄) may also be used, sometimes in the presence of additives. vanderbilt.edu The process with LiAlH₄ typically involves an initial reaction to form an intermediate, followed by a water workup to yield the final amine. libretexts.org
Beckmann Rearrangement
The Beckmann rearrangement is a classic reaction of oximes, typically acid-catalyzed, that converts them into amides or nitriles. masterorganicchemistry.comlibretexts.org The outcome of the rearrangement depends on the structure of the starting oxime. For oximes derived from aldehydes, such as this compound, the reaction generally results in the formation of a nitrile. masterorganicchemistry.com This occurs via a hydride shift followed by the deprotonation of the nitrogen atom. masterorganicchemistry.com Therefore, the Beckmann rearrangement of this compound provides an alternative pathway to 3-phenylpropionitrile, the same product obtained from direct dehydration. A variety of reagents can promote this rearrangement, including strong acids, phosphorus pentachloride, and tosyl chloride. illinois.edunih.gov
Derivatization of the Oxime Hydroxyl Group
The hydroxyl group of the oxime in this compound can be derivatized through reactions like alkylation or acylation. research-solution.comgcms.cz These reactions are useful for protecting the oxime group during a multi-step synthesis or for creating derivatives with altered chemical properties, which can be advantageous for analytical procedures like gas chromatography. researchgate.net
O-Alkylation : Reaction with an alkylating agent (e.g., an alkyl halide) in the presence of a base yields an O-alkyloxime ether.
O-Acylation : Treatment with an acylating agent (e.g., an acyl chloride or anhydride) produces an O-acyloxime ester. This derivatization can also facilitate the Beckmann rearrangement by creating a better leaving group on the oxygen atom. masterorganicchemistry.com
These interconversion and derivatization reactions highlight the synthetic utility of this compound as a versatile intermediate, enabling access to a range of other important chemical compounds.
Data Tables
Table 1: Summary of Functional Group Interconversions of this compound
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Phenylacetaldoxime dehydratase | 3-Phenylpropionitrile | Enzymatic Dehydration |
| This compound | LiAlH₄ followed by H₂O | 3-Phenyl-1-propanamine | Reduction |
| This compound | H₂ / Catalyst (Pd, Pt, or Ni) | 3-Phenyl-1-propanamine | Catalytic Hydrogenation |
| This compound | Acid Catalyst (e.g., H₂SO₄) | 3-Phenylpropionitrile | Beckmann Rearrangement |
| This compound | Alkyl Halide / Base | O-Alkyl-3-phenylpropionaldoxime | O-Alkylation |
| This compound | Acyl Chloride / Base | O-Acyl-3-phenylpropionaldoxime | O-Acylation |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Phenylpropionaldoxime
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-phenylpropionaldoxime. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular structure atom by atom.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
The ¹H-NMR spectrum of this compound provides key information regarding the number of distinct proton environments, their relative numbers, and their connectivity through spin-spin coupling. The spectrum typically displays signals corresponding to the aromatic protons of the phenyl group, the two methylene (B1212753) (-CH₂-) groups of the propyl chain, the vinylic proton of the oxime, and the hydroxyl proton of the oxime.
The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the phenyl ring resonate in the downfield region (typically δ 7.1-7.3 ppm) due to the deshielding effect of the aromatic ring current. The methylene protons adjacent to the phenyl group (benzylic protons) and those adjacent to the oxime group appear as distinct triplets, reflecting their coupling to each other. The proton on the C=N double bond (methine proton) shows a characteristic chemical shift that is also sensitive to the isomerism of the oxime. The hydroxyl proton (-OH) of the oxime can appear as a broad singlet over a wide range of chemical shifts, and its position can be concentration and solvent-dependent.
Table 1: Typical ¹H-NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl-H | ~7.35 - 7.15 | Multiplet | - |
| -CH=NOH | ~6.7 (Z-isomer), ~7.4 (E-isomer) | Triplet | ~6-7 |
| -CH₂-Ar | ~2.8 | Triplet | ~7-8 |
| -CH₂-C=N | ~2.5 | Quartet | ~7-8 |
Note: Data are estimated based on typical values for similar structural motifs. Exact values can vary with solvent and instrument frequency.
Carbon Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a count of the unique carbon atoms in the molecule. In this compound, distinct signals are expected for the oxime carbon (C=N), the carbons of the phenyl ring, and the two methylene carbons of the alkyl chain. The chemical shift of the imine carbon (C=N) is particularly diagnostic, appearing significantly downfield (~150-155 ppm). The aromatic carbons resonate in the typical range of ~126-141 ppm, while the sp³ hybridized methylene carbons appear in the upfield region of the spectrum. The chemical shift of the imine carbon can differ between the E and Z isomers. researchgate.net
Table 2: Typical ¹³C-NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=NOH | ~152 |
| C (quaternary, aromatic) | ~141 |
| CH (aromatic) | ~128.5 (ortho, meta), ~126 (para) |
| -CH₂-Ar | ~35 |
Note: Data are estimated based on typical values for similar structural motifs. Exact values can vary with solvent and instrument frequency.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the structural connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a COSY spectrum would show a cross-peak between the two methylene groups (-CH₂-CH₂-), confirming their adjacency. It would also show a correlation between the -CH=N proton and the adjacent -CH₂- protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. researchgate.net An HSQC spectrum would definitively link each proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum, for example, linking the methylene proton signals to the methylene carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). researchgate.net HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the benzylic protons to the aromatic carbons and the other methylene carbon. Crucially, it would also show correlations from the methylene protons to the oxime carbon (C=N), and from the aromatic protons to the benzylic carbon, confirming the entire carbon skeleton.
Stereochemical Assignment via NMR Spectroscopy
Oximes can exist as two geometric isomers, (E) and (Z), based on the orientation of the substituents around the C=N double bond. NMR spectroscopy is a powerful tool for determining this stereochemistry. nih.govrsc.org
The chemical shifts of protons alpha to the oxime group are particularly sensitive to the configuration. In aldoximes, the proton on the imine carbon (-CH=N) will have a different chemical shift depending on whether it is syn (on the same side) or anti (on the opposite side) to the hydroxyl group.
Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide definitive proof of stereochemistry. nih.govcapes.gov.br An NOE is observed between protons that are close in space, regardless of whether they are connected through bonds. intermediateorgchemistry.co.uk For this compound, an NOE experiment like NOESY (Nuclear Overhauser Effect Spectroscopy) could be used. nih.gov For the E-isomer, an NOE would be expected between the oxime's -OH proton and the adjacent -CH=N proton. For the Z-isomer, an NOE would instead be observed between the -OH proton and the protons of the neighboring -CH₂- group. The presence or absence of these specific cross-peaks in a NOESY spectrum allows for an unambiguous assignment of the E or Z configuration. nih.govresearchgate.net
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. This provides a molecular "fingerprint" and identifies the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule as a whole.
Key expected absorption bands include a broad peak for the O-H stretch of the oxime group, sharp peaks for the sp² and sp³ C-H stretches from the aromatic ring and alkyl chain, respectively, a medium-intensity peak for the C=N stretch of the oxime, and several absorptions corresponding to the C=C stretching vibrations within the phenyl ring.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | Oxime (-OH) | 3400 - 3100 | Broad, Medium-Strong |
| C-H stretch (aromatic) | Phenyl Ring | 3100 - 3000 | Medium, Sharp |
| C-H stretch (aliphatic) | -CH₂- | 2950 - 2850 | Medium, Sharp |
| C=N stretch | Oxime | 1680 - 1620 | Medium |
| C=C stretch (in-ring) | Phenyl Ring | 1600, 1495, 1450 | Medium-Weak |
Note: Data are based on established characteristic infrared group frequencies.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Hydrocinnamaldehyde Oxime |
| 3-Phenylpropionitrile (B121915) |
| Hydrocinnamaldehyde |
| Phenylacetaldoxime |
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. europeanpharmaceuticalreview.com As a light scattering technique, it is particularly effective for analyzing samples in aqueous solutions or through glass and plastic containers, as water is a weak Raman scatterer. europeanpharmaceuticalreview.comnicoletcz.cz The analysis of this compound by Raman spectroscopy reveals characteristic bands corresponding to its distinct functional groups: the phenyl ring, the propyl chain, and the oxime moiety.
A non-linear molecule with N atoms has 3N-6 normal modes of vibration. wikipedia.orglibretexts.org For this compound (C₉H₁₁NO), which has 22 atoms, this results in 60 possible vibrational modes. wikipedia.orglibretexts.org The Raman spectrum is characterized by sharp, well-resolved bands, which are useful for both qualitative identification and quantitative analysis. europeanpharmaceuticalreview.com
Key vibrational modes for this compound would include:
Aromatic C-H Stretching: The vibrations of the hydrogen atoms attached to the phenyl ring typically appear in the high-frequency region, generally between 3000 and 3100 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds of the propyl chain exhibit stretching vibrations in the 2850-3000 cm⁻¹ region.
C=N Stretching: The carbon-nitrogen double bond of the oxime group gives rise to a characteristic band in the 1620-1690 cm⁻¹ range. asianpubs.org This peak is crucial for confirming the presence of the oxime functionality.
Aromatic C=C Stretching: The stretching vibrations within the benzene (B151609) ring produce a series of bands, typically found between 1450 and 1600 cm⁻¹. thieme-connect.de
Ring Breathing Mode: A characteristic, often strong, Raman peak for monosubstituted benzene rings is the "breathing" mode, which appears around 1000 cm⁻¹. mdpi.com
O-H Bending: The in-plane bending of the oxime's O-H group can be observed, although its intensity may vary.
The polarization of Raman scattered light can also be analyzed to gain information about the symmetry of the vibrational modes, aiding in the definitive assignment of spectral bands. europeanpharmaceuticalreview.comedinst.com
Interactive Data Table: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | |
| Aliphatic C-H Stretch | Propyl Chain | 2850 - 3000 | asianpubs.org |
| C=N Stretch | Oxime | 1620 - 1690 | asianpubs.org |
| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | thieme-connect.de |
| Ring Breathing | Phenyl Ring | ~1000 | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass to several decimal places. bioanalysis-zone.comresearchgate.net Unlike low-resolution MS, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas due to the mass defect of their constituent atoms. libretexts.org
For this compound, the molecular formula is C₉H₁₁NO. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision.
Calculation of Exact Mass:
(9 x 12.000000) + (11 x 1.007825) + (1 x 14.003074) + (1 x 15.994915) = 149.084064 u
An experimental HRMS measurement yielding a mass very close to this calculated value provides strong evidence for the elemental formula C₉H₁₁NO, significantly increasing confidence in the compound's identification. bioanalysis-zone.comlcms.cz
Interactive Data Table: Elemental Composition and Exact Mass of this compound
| Element | Count | Isotope | Exact Mass (u) | Total Mass (u) |
| Carbon | 9 | ¹²C | 12.000000 | 108.000000 |
| Hydrogen | 11 | ¹H | 1.007825 | 11.086075 |
| Nitrogen | 1 | ¹⁴N | 14.003074 | 14.003074 |
| Oxygen | 1 | ¹⁶O | 15.994915 | 15.994915 |
| Total | Monoisotopic Mass | 149.084064 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a precursor ion (in this case, the molecular ion [M+H]⁺ of this compound at m/z 150.0919) is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. ddtjournal.com The resulting fragmentation pattern is characteristic of the molecule's structure. acdlabs.com
For this compound, the fragmentation would likely involve cleavages at the weaker bonds and rearrangements, providing a structural fingerprint. Key expected fragmentation pathways include:
Loss of Water ([M+H]-H₂O)⁺: A common fragmentation for oximes, leading to a nitrile ion.
Loss of Hydroxylamine (B1172632) ([M+H]-NH₂OH)⁺: Cleavage of the N-O bond and subsequent loss of hydroxylamine.
Benzylic Cleavage: Cleavage of the C-C bond between the first and second carbon of the propyl chain, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.
Cleavage of the Propyl Chain: Fragmentation can occur along the alkyl chain, resulting in losses of C₂H₄ (ethene) or C₃H₆ (propene) fragments. libretexts.org
Analysis of these specific product ions allows for the precise confirmation of the connectivity of the phenyl ring, the propyl chain, and the oxime functional group. nih.govuab.edu
Interactive Data Table: Predicted MS/MS Fragments for Protonated this compound ([M+H]⁺, m/z 150.1)
| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Formula |
| 133.1 | NH₃ (Ammonia) | C₉H₉O⁺ |
| 132.1 | H₂O (Water) | C₉H₁₀N⁺ |
| 117.1 | NH₂OH (Hydroxylamine) | C₉H₉⁺ |
| 91.1 | C₃H₆NO (Propionaldoxime radical) | C₇H₇⁺ (Tropylium ion) |
Derivatization Strategies for Enhanced Mass Spectrometric Detection
For certain analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to improve the analyte's properties. jfda-online.com Polar compounds like oximes can exhibit poor chromatographic peak shape and thermal instability. Derivatization replaces the active hydrogen of the hydroxyl group, increasing volatility and stability.
Common derivatization strategies for oximes include:
Silylation: This is a widely used method where the active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used. chemcoplus.co.jp TBDMS derivatives are particularly useful as they are more stable than TMS ethers and produce a characteristic intense ion at [M-57]⁺ (loss of the tert-butyl group) in the mass spectrum, aiding identification. chemcoplus.co.jp
Acylation: For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be employed to enhance ionization efficiency. ddtjournal.com Acylating the oxime hydroxyl group with reagents like isonicotinoyl chloride can introduce a readily ionizable moiety (a pyridine (B92270) ring), significantly improving detection sensitivity in electrospray ionization (ESI) mode. nih.gov
These strategies are crucial for developing robust and sensitive quantitative methods for this compound in complex matrices. nih.govnih.gov
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray Diffraction (XRD) is the most definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. malvernpanalytical.comanton-paar.com By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated. forcetechnology.com Analysis of this pattern allows for the calculation of unit cell dimensions, space group, and the exact coordinates of every atom in the crystal lattice.
This information provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. forcetechnology.com
While literature indicates that X-ray crystallographic analysis has been performed on this compound, detailed structural data such as unit cell parameters and atomic coordinates are not widely available in open-access crystallographic databases. researchgate.netcam.ac.ukcrystallography.net If such data were available, it would provide the ultimate confirmation of the structure elucidated by spectroscopic methods.
Computational and Theoretical Chemistry Studies on 3 Phenylpropionaldoxime
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) methods are fundamental to computational chemistry, offering insights into molecular behavior at the atomic level by solving the Schrödinger equation. researchgate.netwikipedia.orgwikipedia.org These methods are crucial for understanding electronic structures, energies, and other properties of chemical systems. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a versatile QM method used to investigate the electronic properties of atoms, molecules, and solids. researchgate.netnih.gov It is a widely used tool for routine calculations in chemistry and materials science, capable of handling large molecules and crystalline solids. aps.org DFT calculations are employed to study the effect of substitutions on the electronic structure and hydrogen bonding energies in various molecules. chemrevlett.com For instance, studies on compounds analogous to 3-phenylpropionaldoxime have shown that electron-donating substitutions can strengthen intramolecular hydrogen bonds, while electron-withdrawing groups weaken them. chemrevlett.com
DFT has been successfully applied to analyze the molecular and electronic structure of various organic and metal-organic compounds. mdpi.com The choice of the exchange-correlation functional and basis set, such as def2-TZVP, is critical for obtaining accurate results. mdpi.com Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into the nature of chemical bonds, revealing their ionic or covalent character. mdpi.com
Ab Initio Methods for Reaction Pathway Elucidation
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. arxiv.org These methods are instrumental in determining reaction paths and understanding the detailed mechanisms of chemical reactions. nih.govrsc.org For gas-phase reactions, the reaction path can be identified as the minimum energy path (MEP) on the potential energy surface (PES). nih.gov
Ab initio molecular dynamics (AIMD) simulations can uncover the atomistic mechanisms of reactions under specific conditions, such as those in boundary lubrication. mdpi.com These simulations have been used to study the dissociation of molecules and have shown that mechanical stresses can activate reactions even at room temperature. mdpi.com The exploration of reaction potential energy surfaces using ab initio calculations helps in identifying reaction intermediates and transition states, providing a comprehensive understanding of the reaction mechanism. nih.gov For example, in the reaction of the CH radical with OCS, ab initio calculations revealed that the reaction proceeds through a strongly bound intermediate, leading to the formation of specific products. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules. ebsco.comresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed picture of how molecular systems evolve over time. nih.gov These simulations are invaluable for understanding a wide range of phenomena, from chemical reactions to the function of biological molecules. ebsco.commdpi.com
Conformational analysis of flexible molecules in solution is a key application of MD simulations. researchgate.net The distribution of different conformers can be significantly influenced by the solvent. frontiersin.orgnih.govrsc.org MD simulations can be performed with either explicit solvent molecules or implicit solvation models to account for these effects. researchgate.net Classical molecular dynamics simulations in explicit solvent can be used to obtain torsion distributions from the trajectory, revealing the most stable conformations. researchgate.net The choice of solvent can alter the conformational equilibrium of molecules, as demonstrated by studies on various organic compounds. auremn.org.br
MD simulations are also used to investigate the structural conformations of proteins and the effects of mutations on their dynamics. jinr.ru These simulations can provide insights into large-scale motions and conformational changes that are crucial for biological function. jinr.ru
Computational Modeling of Enzyme-Substrate Interactions involving this compound
Computational modeling has become an essential tool for understanding and engineering enzyme mechanisms. nih.gov Methods like molecular docking and molecular dynamics are used to study enzyme-substrate interactions, which are fundamental to elucidating biosynthetic pathways. nih.gov In the context of this compound, which is an intermediate in the biosynthesis of certain plant defense compounds, computational studies can shed light on its interaction with enzymes like cytochrome P450s. rsc.orgmdpi.com
For example, in the biosynthesis of phenylacetonitrile (B145931) from L-phenylalanine, this compound is a known precursor. nii.ac.jp The enzyme aldoxime dehydratase (Oxd) plays a key role in the conversion of aldoximes to nitriles. nih.govresearchgate.netresearchgate.net Computational docking studies can be used to model the interaction of this compound with the active site of such enzymes. researchgate.net
Recent advancements have led to the development of unified frameworks like OmniESI, which use conditional deep learning to predict enzyme-substrate interactions with high accuracy. researchgate.net These models can be applied to various tasks, including the prediction of enzyme kinetic parameters and the identification of active sites. researchgate.net Machine learning approaches are also being used to model enzyme-substrate specificity on a family-wide scale, aiding in the selection of enzymes for biocatalysis. arxiv.org The integration of kinetic data with 3D structures of enzyme-substrate complexes in databases like SKiD provides a valuable resource for understanding the structural basis of enzymatic function. biorxiv.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are increasingly used to predict spectroscopic properties of molecules, which is valuable for interpreting experimental data and understanding the relationship between molecular structure and spectral signatures. arxiv.orgmpg.de Machine learning, in particular, has emerged as a powerful tool for predicting spectroscopic parameters with high accuracy and efficiency. rsc.orgmit.edu
For predicting NMR parameters, machine learning models trained on quantum chemical data can achieve accuracies comparable to the original calculations but at a fraction of the computational cost. rsc.org Similarly, graph neural networks are being developed to predict solid-state NMR parameters by learning tensor quantities like magnetic shielding. arxiv.org
In the realm of UV/vis spectroscopy, machine learning approaches can model the absorption spectra of organic molecules. nih.gov These models can predict key spectroscopic properties such as excitation energies and oscillator strengths. nih.gov Theoretical calculations of thermophysical properties, along with IR and NMR spectroscopy data, can be used to determine Quantitative Structure-Activity Relationship (QSAR) properties, which are valuable in fields like drug design. ajchem-a.com
The general workflow for spectroscopic prediction involves using computational models to generate spectra from molecular structures. arxiv.org This "forward problem" helps in understanding structure-spectra relationships and can reduce the need for time-consuming experiments. arxiv.org
Research Applications and Broader Implications of 3 Phenylpropionaldoxime
Role as a Key Intermediate in Fine Chemical Synthesis
3-Phenylpropionaldoxime serves as a valuable intermediate compound in the synthesis of various fine chemicals. Its chemical structure allows for straightforward conversion into other functional groups, making it a versatile building block in organic synthesis.
A primary application of this compound is its role as a precursor in the synthesis of aromatic nitriles and amines, which are important structural motifs in pharmaceuticals and agrochemicals. tandfonline.comresearchgate.net The conversion of aldoximes to nitriles is a key transformation. researchgate.net
The dehydration of this compound yields 3-phenylpropionitrile (B121915). tandfonline.com This transformation can be achieved with high efficiency using biocatalytic methods. For instance, a new enzyme, phenylacetaldoxime dehydratase from Bacillus sp. strain OxB-1, has been used to convert Z-3-phenylpropionaldoxime to 3-phenylpropionitrile in a quantitative yield. tandfonline.comoup.com Recombinant Escherichia coli cells harboring the gene for this enzyme successfully synthesized 3-phenylpropionitrile from unpurified E/Z-3-phenylpropionaldoxime. jst.go.jp The enzymatic reaction proceeds by eliminating a water molecule from the aldoxime. tandfonline.com
Table 1: Enzymatic Synthesis of 3-Phenylpropionitrile
| Substrate | Biocatalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Z-3-Phenylpropionaldoxime (0.75 M) | E. coli expressing phenylacetaldoxime dehydratase | 3-Phenylpropionitrile | Quantitative (98 g/L) | tandfonline.com, oup.com |
| E/Z-3-Phenylpropionaldoxime (0.1 M) | E. coli expressing phenylacetaldoxime dehydratase | 3-Phenylpropionitrile | 70-100% | jst.go.jp |
Furthermore, the resulting 3-phenylpropionitrile can be hydrogenated to produce 3-phenylpropylamine (B116678), a valuable primary amine. evitachem.com This reduction showcases the role of this compound as a stepping stone to creating amines, which are key intermediates for various pharmaceuticals. evitachem.com 3-phenylpropylamine itself can be a substrate for other enzymatic reactions, such as those catalyzed by phenethylamine (B48288) oxidase. epdf.pub
This compound is linked to the production of chemicals from renewable resources, particularly through its connection to amino acids. rsc.org L-phenylalanine, an essential amino acid produced by plants and microorganisms, is the starting compound for the synthesis of various phenylpropanoids. wikipedia.orgmetwarebio.com In plants, L-phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase as a key step in the phenylpropanoid pathway. wikipedia.org
This compound itself is derived from L-phenylalanine. mdpi.comresearchgate.net This positions it as an intermediate that can be generated from a biorenewable feedstock. The conversion of biomass-derived starting materials, such as amino acids, into valuable chemicals is a central goal of green chemistry. rsc.org By utilizing enzymes to convert L-phenylalanine to this compound, and subsequently into other compounds like nitriles, a sustainable pathway from biomass to fine chemicals is established. nih.gov
Precursor for Aromatic Nitriles and Amines
Biocatalytic Applications in Sustainable Organic Synthesis
The use of enzymes, or biocatalysts, in chemical synthesis offers significant advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. uni-greifswald.demdpi.com this compound is a substrate in several biocatalytic processes, reflecting the growing trend of integrating enzymes into industrial chemical production. nih.govnih.gov
To enhance the stability and reusability of enzymes for industrial applications, they are often immobilized on solid supports. nih.govrnlkwc.ac.inhugendubel.info This technique confines the enzyme, allowing for easy separation from the reaction mixture and continuous operation. rnlkwc.ac.inunits.it Various methods exist for immobilization, including adsorption, covalent bonding, and entrapment. nih.govrnlkwc.ac.in
For the biotransformation of this compound, aldoxime dehydratases are the key enzymes. Immobilized aldoxime dehydratases can be used for the continuous production of nitriles. The immobilization of these enzymes offers advantages such as enhanced stability and the ability to be reused, which is crucial for cost-effective industrial processes. nih.govhugendubel.info For example, cross-linked enzyme aggregates (CLEAs) are a method used to create robust immobilized biocatalysts that can be applied in organic synthesis. researchgate.net The immobilization of enzymes like aldoxime dehydratase facilitates their use in converting substrates such as this compound into valuable products like 3-phenylpropionitrile. nih.gov
Table 2: Advantages of Enzyme Immobilization
| Feature | Description | Reference |
|---|---|---|
| Reusability | The enzyme can be recovered and used for multiple reaction cycles, reducing costs. | rnlkwc.ac.in, hugendubel.info |
| Enhanced Stability | Immobilization can protect the enzyme's structure, increasing its operational and storage stability. | nih.gov, hugendubel.info |
| Easy Separation | The immobilized enzyme is easily separated from the product, simplifying downstream processing. | rnlkwc.ac.in, units.it |
| Continuous Processing | Allows for the use of enzymes in continuous flow reactors, improving process efficiency. | hugendubel.info |
| Product Purity | The final product is free from enzyme contamination. | units.it |
Chemoenzymatic cascade reactions combine the selectivity of biocatalysts with the versatility of chemical synthesis in a one-pot process, streamlining multi-step syntheses. rsc.orgnih.gov These cascades are highly efficient as they avoid the need to isolate intermediates, which saves time, resources, and reduces waste. rsc.org
The conversion of this compound is a key step in several such cascades. For example, a process can start with a chemical reaction to form an aldehyde, which then spontaneously reacts with hydroxylamine (B1172632) to form the corresponding aldoxime, such as this compound. tandfonline.com This aldoxime can then be enzymatically converted to a nitrile by an aldoxime dehydratase. tandfonline.comresearchgate.net This can be followed by another enzymatic or chemical step, such as the hydration of the nitrile to an amide by a nitrile hydratase or its reduction to an amine. researchgate.netresearchgate.net The integration of these steps into a single, continuous process represents a highly efficient and sustainable manufacturing strategy. ucl.ac.ukuni-greifswald.de
Development of Immobilized Enzyme Systems for this compound Biotransformation
Biological Significance in Plant-Microbe Interactions
Plants and microbes engage in complex interactions that can be beneficial or antagonistic. frontiersin.orgiksadyayinevi.comuclouvain.be Chemical signaling plays a crucial role in these relationships, and plants produce a vast array of secondary metabolites to defend against pathogens and communicate with symbiotic organisms. frontiersin.orgiipseries.org
This compound is one such plant-derived compound. mdpi.comresearchgate.net It is synthesized from the amino acid L-phenylalanine and is a known precursor to defense compounds like glucosinolates. mdpi.comannualreviews.org Aldoximes in general are considered intermediates in the biosynthesis of various biologically active compounds in plants. oup.com The presence of this compound and its derivatives in plants suggests a role in fending off herbivores and pathogens. mdpi.com
Bacteria that associate with plants have, in turn, evolved enzymatic pathways to metabolize these plant defense compounds. researchgate.net Some bacteria possess the aldoxime-nitrile pathway, which involves enzymes like aldoxime dehydratase and nitrilase or nitrile hydratase. mdpi.comresearchgate.net These enzymes allow the bacteria to break down plant-produced aldoximes, potentially detoxifying the compounds or utilizing them as a source of nitrogen. researchgate.netresearchgate.net Therefore, this compound is a significant molecule at the chemical interface of plant-microbe interactions, influencing the outcomes of these ecological relationships. frontiersin.org
Involvement in Aldoxime-Nitrile Metabolic Pathways in Microorganisms
Exploration of Structure-Activity Relationships in Synthesized Derivatives for Academic Research
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and drug discovery. This process involves synthesizing a series of chemical analogs (derivatives) of a parent compound and evaluating how specific structural modifications affect their biological activity. oncodesign-services.com By systematically altering functional groups or structural motifs, researchers can identify the key chemical features responsible for a molecule's desired effects, helping to optimize potency, selectivity, and pharmacokinetic properties. oncodesign-services.com
In the context of oximes, SAR studies are common. Researchers synthesize and test various oxime derivatives to enhance activities such as antimicrobial, anti-inflammatory, or enzyme-inhibiting effects. nih.govmdpi.com For example, studies on derivatives of naringenin (B18129) oxime and dehydrocholic acid oxime have been conducted to evaluate their antitumor and anti-hepatitis B virus activities, respectively, revealing how different substituents on the core structure influence biological efficacy. nih.govmdpi.com
However, a review of publicly available scientific literature indicates that specific, detailed SAR studies focusing on synthesized derivatives of this compound are not extensively reported. While the synthesis of oximes is a well-established chemical transformation, and the parent aldehyde (hydrocinnamaldehyde) is a known precursor in various chemical syntheses, dedicated research programs detailing the synthesis and systematic biological evaluation of a library of this compound analogs appear to be limited. ijprajournal.com Therefore, while the principles of SAR are broadly applicable, specific data tables and detailed findings on the structure-activity relationships of this compound derivatives are not available in the current body of academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
